molecular formula C14H16OS B14081530 Cyclohexanol, 1-benzo[b]thien-2-yl- CAS No. 6774-43-2

Cyclohexanol, 1-benzo[b]thien-2-yl-

Cat. No.: B14081530
CAS No.: 6774-43-2
M. Wt: 232.34 g/mol
InChI Key: LNKGDUAAWGRNLT-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-benzo[b]thien-2-yl- is an organic compound with the molecular formula C14H16OS. It is a derivative of cyclohexanol where a benzo[b]thiophene group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-benzo[b]thien-2-yl- can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with benzo[b]thiophene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 1-benzo[b]thien-2-yl- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-benzo[b]thien-2-yl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Cyclohexanol, 1-benzo[b]thien-2-yl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which Cyclohexanol, 1-benzo[b]thien-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound’s unique structure allows it to interact with different enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Cyclohexanol, 1-benzo[b]thien-2-yl- can be compared with other similar compounds, such as:

    Cyclohexanol: A simpler analog without the benzo[b]thiophene group.

    Benzo[b]thiophene: A compound that lacks the cyclohexanol moiety.

    1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine: A related compound with additional functional groups.

The uniqueness of Cyclohexanol, 1-benzo[b]thien-2-yl- lies in its combined structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

6774-43-2

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H16OS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15H,1,4-5,8-9H2

InChI Key

LNKGDUAAWGRNLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

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